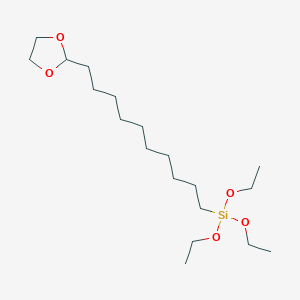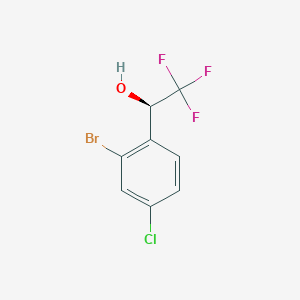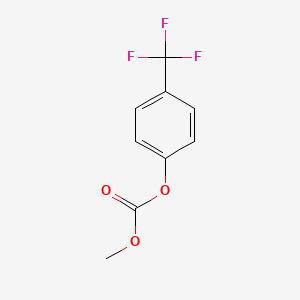
Methyl 4-(trifluoromethyl)phenylcarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(trifluoromethyl)phenylcarbonate (MTFPC) is a synthetic compound belonging to the group of organic compounds known as carbonates. It is a colorless, odorless, and slightly water-soluble organic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers. In addition, MTFPC has been used in the production of polymers, as a solvent, and as a reagent in the synthesis of other compounds. The purpose of
Aplicaciones Científicas De Investigación
Methyl 4-(trifluoromethyl)phenylcarbonate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceutically active compounds, such as anti-inflammatory agents and antimalarial agents. It has also been used in the synthesis of agrochemicals and polymers. In addition, Methyl 4-(trifluoromethyl)phenylcarbonate has been used as a reagent in the synthesis of other compounds, such as aldehydes and ketones.
Mecanismo De Acción
The mechanism of action of Methyl 4-(trifluoromethyl)phenylcarbonate is not fully understood. However, it is thought to act as an acid scavenger, binding to and neutralizing acids in the environment. This can be beneficial in the synthesis of pharmaceutically active compounds, as it can reduce the formation of unwanted side products. In addition, Methyl 4-(trifluoromethyl)phenylcarbonate can react with other compounds in the environment, forming new compounds that can have beneficial properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-(trifluoromethyl)phenylcarbonate have not been extensively studied. However, it is known to be non-toxic and non-irritating. It has also been shown to have no mutagenic or carcinogenic effects. In addition, Methyl 4-(trifluoromethyl)phenylcarbonate has been shown to have no adverse effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(trifluoromethyl)phenylcarbonate has several advantages for use in lab experiments. It is a relatively inexpensive and easily accessible compound, and it is non-toxic and non-irritating. In addition, it can be used as a reagent in the synthesis of other compounds, and it can act as an acid scavenger. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it can react with other compounds in the environment, forming unwanted side products.
Direcciones Futuras
Methyl 4-(trifluoromethyl)phenylcarbonate has potential applications in the synthesis of pharmaceutically active compounds, agrochemicals, and polymers. In addition, it could be used as a reagent in the synthesis of other compounds, and it could be used as an acid scavenger. Further research is needed to explore the potential applications of Methyl 4-(trifluoromethyl)phenylcarbonate and to develop methods for its synthesis and use.
Métodos De Síntesis
Methyl 4-(trifluoromethyl)phenylcarbonate can be synthesized from the reaction of trifluoromethyl phenol and dimethyl carbonate. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds in two steps. In the first step, the trifluoromethyl phenol is deprotonated by the base, forming a trifluoromethyl phenoxide ion. In the second step, the trifluoromethyl phenoxide ion reacts with the dimethyl carbonate to form Methyl 4-(trifluoromethyl)phenylcarbonate. The reaction can be summarized as follows:
Trifluoromethyl phenol + dimethyl carbonate → Methyl 4-(trifluoromethyl)phenylcarbonate
Propiedades
IUPAC Name |
methyl [4-(trifluoromethyl)phenyl] carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-8(13)15-7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHKLTHROIWBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(trifluoromethyl)phenylcarbonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

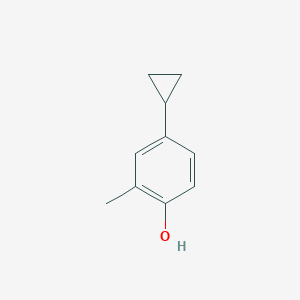
![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)
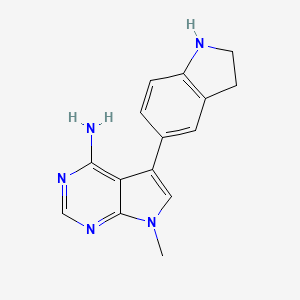
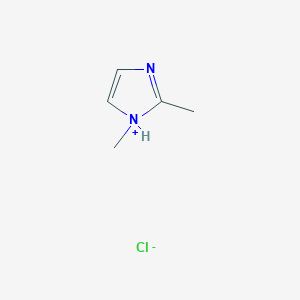
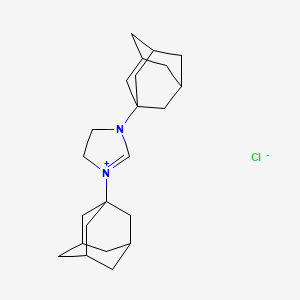
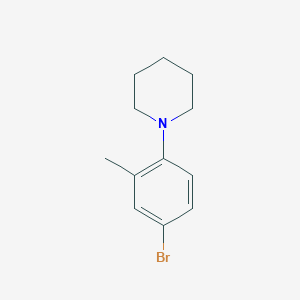
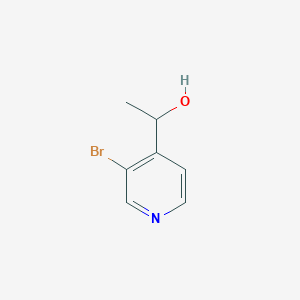
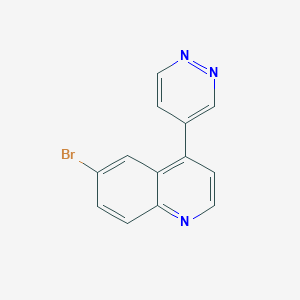
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
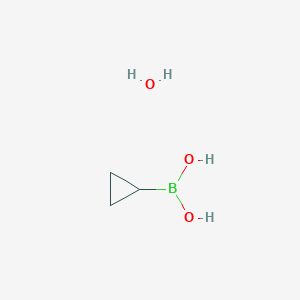
![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)
